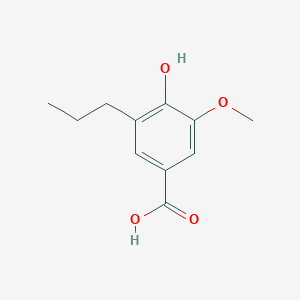

4-Hydroxy-3-methoxy-5-propylbenzoic acid

説明

Contextual Significance of Substituted Benzoic Acids in Natural Product Chemistry and Biosynthesis Research

Substituted benzoic acids are fundamental building blocks in the biosynthesis of a vast array of natural products in plants, fungi, and bacteria. chemsrc.com They serve as precursors to compounds with diverse biological activities, including signaling molecules, defense compounds, and pigments. The biosynthetic pathways leading to these molecules are complex and represent a rich area of investigation for understanding metabolic networks and engineering novel bioactive compounds.

One of the most well-known examples is the shikimate pathway, a primary metabolic route in microorganisms and plants that produces aromatic amino acids and, subsequently, a variety of phenolic compounds, including substituted benzoic acids. For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a close analog of the subject compound, is an intermediate in the biosynthesis of vanillin and is found in a variety of plants. Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is another prominent example, often derived from the lignin (B12514952) degradation process.

The study of these biosynthetic pathways is not only crucial for understanding fundamental biological processes but also offers opportunities for biotechnological applications. By elucidating the enzymes and genes involved, researchers can potentially harness these systems to produce valuable chemicals from renewable resources.

Overview of Research Trajectories for Hydroxy-Methoxy-Propylbenzoic Acid Analogues

The research trajectories for analogues of 4-Hydroxy-3-methoxy-5-propylbenzoic acid are multifaceted, spanning from fundamental studies of their chemical properties and synthesis to their application in various fields of chemical biology.

Chemical Synthesis and Properties: The synthesis of substituted benzoic acids is a well-established area of organic chemistry. Methods often involve the modification of readily available starting materials, such as vanillin or syringaldehyde, through reactions like oxidation, alkylation, and nitration. For example, the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzoic acid often starts from vanillin. The physical and chemical properties of these analogues, such as their acidity, solubility, and reactivity, are crucial for their biological function and are extensively studied.

Biological Activities: Many hydroxy-methoxy-propylbenzoic acid analogues exhibit a range of biological activities. For instance, vanillic acid and its derivatives have been investigated for their antioxidant, anti-inflammatory, and antimicrobial properties. The presence and position of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring are critical determinants of these activities.

Interactive Data Table: Properties of Selected Analogues

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Research Areas |

| Vanillic Acid | C₈H₈O₄ | 168.15 | Flavoring agent, antioxidant, intermediate in vanillin production |

| Syringic Acid | C₉H₁₀O₅ | 198.17 | Lignin degradation product, antioxidant, potential therapeutic agent |

| 4-Hydroxy-3-propylbenzoic acid | C₁₀H₁₂O₃ | 180.20 | Chemical intermediate, limited biological data available |

| 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C₈H₇NO₆ | 213.14 | Intermediate in organic synthesis, potential biological activities |

Applications in Chemical Biology: Beyond their intrinsic biological activities, these compounds are also used as tools in chemical biology research. They can serve as scaffolds for the development of more complex molecules with specific biological targets. For example, derivatives of substituted benzoic acids have been explored as enzyme inhibitors or as probes to study metabolic pathways. The structural motifs present in this compound and its analogues provide a versatile platform for the design of new chemical entities with tailored biological functions.

Structure

3D Structure

特性

CAS番号 |

647854-89-5 |

|---|---|

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC名 |

4-hydroxy-3-methoxy-5-propylbenzoic acid |

InChI |

InChI=1S/C11H14O4/c1-3-4-7-5-8(11(13)14)6-9(15-2)10(7)12/h5-6,12H,3-4H2,1-2H3,(H,13,14) |

InChIキー |

SFJVOAQQXMNARP-UHFFFAOYSA-N |

正規SMILES |

CCCC1=C(C(=CC(=C1)C(=O)O)OC)O |

製品の起源 |

United States |

Ii. Occurrence, Isolation, and Elucidation of Natural Precursors and Metabolites

Identification and Characterization of 4-Hydroxy-3-methoxy-5-propylbenzoic Acid in Lichen Secondary Metabolite Research

While direct isolation of this compound from lichens is not extensively documented, the presence of structurally similar compounds, particularly those with propyl-substituted phenolic rings, is well-established in lichen chemistry. The investigation into these related molecules provides a strong basis for understanding the potential natural occurrence of the target compound.

Methodologies for Natural Product Isolation from Lichenized Fungi

The extraction and isolation of secondary metabolites from lichens is a meticulous process designed to separate and identify the vast array of chemical compounds they produce. nih.govnih.govresearchgate.net These compounds, often referred to as lichen acids, can constitute a significant portion of the lichen's dry weight. nih.gov

The general workflow for isolating these natural products involves several key steps:

Sample Preparation: Lichen thalli are first cleaned and dried. To remove extracellular, acetone-soluble phenolics, the thalli are often washed multiple times with acetone (B3395972) and then air-dried. nih.gov The dried material is then ground into a fine powder, frequently using liquid nitrogen to make the tissue brittle and facilitate grinding. nih.gov

Extraction: The powdered lichen material is subjected to extraction with various organic solvents. Acetone is a commonly used solvent for obtaining a crude extract. mdpi.com Other solvents like hexane (B92381) and ethyl acetate (B1210297) are also employed to selectively extract compounds based on their polarity.

Fractionation and Purification: The crude extract, a complex mixture of numerous compounds, is then fractionated. Techniques like column chromatography with silica (B1680970) gel are utilized, where solvents of increasing polarity are passed through the column to separate the components. mdpi.com Further purification of these fractions is often achieved through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns that aid in structural identification.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within the molecule.

A variety of secondary metabolites have been successfully isolated and characterized from lichens using these methodologies, including depsides, depsidones, and dibenzofurans. nih.gov

Structural Correlations with Related Lichen Depsides and Depsidones

The potential for this compound to exist in lichens is strengthened by the well-documented presence of structurally related depsides. Depsides are a major class of lichen secondary metabolites composed of two or more hydroxybenzoic acid units linked by an ester bond. mdpi.com

A prominent example is divaricatic acid , a depside found in various lichens, including those of the genera Evernia and Ramalina. mdpi.comwikipedia.org The chemical structure of divaricatic acid is 2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoic acid. nih.gov Hydrolysis of the ester bond in divaricatic acid would yield two main components: divaric acid (2,4-dihydroxy-6-propylbenzoic acid) chemspider.comebi.ac.uk and a molecule closely related to the target compound of this article.

This structural relationship highlights that the fundamental building block of a propyl-substituted hydroxybenzoic acid is present and utilized in the biosynthetic machinery of lichens. The biosynthesis of these complex depsides involves the combination of simpler phenolic units, suggesting that precursors like this compound could exist as intermediates or be derived from the breakdown of larger depside structures.

Table 1: Structural Comparison of this compound and Related Lichen Compounds

| Compound Name | Chemical Formula | Structural Features | Relationship to Target Compound |

| This compound | C₁₁H₁₄O₄ | Propyl, methoxy (B1213986), and hydroxyl groups on a benzoic acid core. | Target Compound |

| Divaricatic Acid | C₂₁H₂₄O₇ | A depside composed of two propyl-substituted benzoic acid units. nih.gov | Contains a propyl-substituted methoxybenzoic acid moiety. |

| Divaric Acid | C₁₀H₁₂O₄ | A propyl-substituted dihydroxybenzoic acid. chemspider.comebi.ac.uk | A potential precursor or hydrolysis product of related depsides. |

Biosynthetic Pathways and Enzymatic Transformations of Propyl-Substituted Phenolic Compounds

The formation of this compound is likely governed by specific enzymatic reactions within microbial metabolic pathways. Research into lignin (B12514952) degradation and the biotransformation of related phenolic compounds provides significant insights into these potential biosynthetic routes.

Role of LigW_Sp Decarboxylase in the Formation of 2-Hydroxy-3-methoxy-5-propylbenzoic Acid Isomers from 2-Methoxy-4-propylphenol (B1219966)

While direct enzymatic formation of 2-hydroxy-3-methoxy-5-propylbenzoic acid isomers from 2-methoxy-4-propylphenol by a single decarboxylase is not explicitly detailed, the activity of certain decarboxylases on structurally similar substrates offers a plausible model. The LigW decarboxylase from the bacterium Sphingomonas paucimobilis SYK-6 is a key enzyme in the degradation of lignin-related biphenyl (B1667301) compounds. wikipedia.orgnih.gov

Sphingomonas paucimobilis SYK-6 is known for its ability to break down complex aromatic compounds, and its genome contains two genes, ligW and ligW2, that code for 5-carboxyvanillate decarboxylases. wikidata.org These enzymes, designated LigW_Sp and LigW2_Sp , catalyze the non-oxidative decarboxylation of 5-carboxyvanillate to vanillate. wikipedia.orgnih.govwikidata.org This reaction is significant as it involves the removal of a carboxyl group from a substituted phenolic ring, a key transformation required to form a benzoic acid derivative.

The LigW enzyme is a non-oxidative decarboxylase that does not require any metal ions or cofactors for its activity. nih.gov The proposed mechanism involves the generation of a quinoid tautomer as an intermediate. nih.gov Although the primary substrate identified for LigW is 5-carboxyvanillate, the study of enzyme specificity suggests that enzymes within a family can have a range of substrates. nih.govfrontiersin.org The active site of LigW has been shown to bind other analogs, indicating some flexibility. acs.org

Given that 2-methoxy-4-propylphenol (also known as dihydroeugenol) shares a substituted phenolic structure with the natural substrates of lignin-degrading enzymes, it is conceivable that a decarboxylase with a broader substrate range, or a mutated version of an enzyme like LigW, could potentially act on a carboxylated derivative of 2-methoxy-4-propylphenol to produce isomers of hydroxy-methoxy-propylbenzoic acid. The formation of the initial carboxylated substrate would likely involve a carboxylation step, a reaction that has also been studied in the context of microbial metabolism.

Investigation of Microbial Metabolism Leading to this compound

The microbial metabolism of phenolic compounds provides a likely pathway for the formation of this compound. Bacteria, particularly those found in soil and associated with decaying plant matter, possess diverse enzymatic machinery for the breakdown and transformation of aromatic molecules. nih.gov

The metabolism of compounds structurally related to 2-methoxy-4-propylphenol, such as eugenol (B1671780) and isoeugenol (B1672232), has been studied in various bacterial strains. For instance, a strain of Pseudomonas fluorescens has been shown to metabolize eugenol, and a newly isolated Bacillus subtilis strain degrades isoeugenol to vanillin, which is then further metabolized to vanillic acid and guaiacol (B22219). acs.orgnih.gov This demonstrates the microbial capacity to modify the side chains and functional groups of such phenolic compounds.

The degradation of dimethylphenols by bacteria has also been shown to produce hydroxy-methylbenzoic acid intermediates. nih.gov This indicates that microbial pathways exist for the oxidation of alkyl side chains on phenolic rings to form carboxylic acids.

Considering these established metabolic capabilities, a plausible biosynthetic route for this compound from a precursor like 2-methoxy-4-propylphenol in a microbial system could involve:

Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring.

Carboxylation or Side Chain Oxidation: Conversion of the propyl group, or another substituent, into a carboxylic acid group. This could occur through a series of oxidative steps.

Decarboxylation/Rearrangement: As discussed previously, enzymatic decarboxylation of a related dicarboxylic acid could also lead to the final product.

The study of microbial consortia from environments rich in lignin and other plant-derived aromatic compounds is likely to reveal the specific enzymatic pathways responsible for the biosynthesis of this compound.

Table 2: Enzymes and Microbial Processes in the Transformation of Related Phenolic Compounds

| Enzyme/Process | Organism | Substrate(s) | Product(s) | Relevance |

| LigW/LigW2 Decarboxylase | Sphingomonas paucimobilis SYK-6 | 5-Carboxyvanillate | Vanillate | Demonstrates non-oxidative decarboxylation of a substituted benzoic acid. wikipedia.orgnih.gov |

| Isoeugenol Metabolism | Bacillus subtilis HS8 | Isoeugenol | Vanillin, Vanillic acid | Shows microbial transformation of a propylphenol-related structure. nih.gov |

| Eugenol Dehydrogenase | Pseudomonas fluorescens E118 | Eugenol | Coniferyl alcohol | Example of microbial modification of the propyl side chain. acs.org |

| Dimethylphenol Degradation | Soil Bacteria | Dimethylphenols | Hydroxy-methylbenzoic acids | Indicates microbial oxidation of alkyl side chains to carboxylic acids. nih.gov |

Iii. Advanced Synthetic Strategies and Chemical Modifications

Enzymatic Carboxylation Approaches for Hydroxyaromatic Acids

The enzymatic carboxylation of phenolic compounds represents a green and highly selective alternative to traditional chemical methods like the Kolbe-Schmitt reaction. rsc.orgresearchgate.net These biocatalytic methods operate under mild conditions (e.g., 20–40°C and 1 bar pressure) and can circumvent issues of poor regioselectivity and harsh reaction conditions (100–200°C, 5–100 bar) associated with classical chemical synthesis. researchgate.net

A significant advancement in the synthesis of hydroxyaromatic acids is the use of benzoic acid decarboxylases for the regioselective ortho-carboxylation of electron-rich phenols. rsc.org This method utilizes bicarbonate as an inexpensive and readily available source of CO2. rsc.orgresearchgate.net Research has demonstrated that various recombinant benzoic acid decarboxylases can catalyze the carboxylation of a broad range of phenolic substrates, including those with alkyl, alkoxy, halo, and amino functionalities. rsc.orgresearchgate.net

A key advantage of this biocatalytic approach is its remarkable regioselectivity. The carboxylation occurs exclusively at the ortho-position relative to the phenolic hydroxyl group, with no formation of the para-carboxylation products that are often byproducts in the conventional Kolbe-Schmitt reaction. nih.gov This high degree of selectivity is attributed to the specific binding and orientation of the substrate within the enzyme's active site. rsc.org Several enzymes, including 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao) and 2,6-dihydroxybenzoic acid decarboxylase from Rhizobium sp. (2,6-DHBD_Rs), have been identified as effective catalysts for this transformation, achieving conversions of up to 80%. rsc.orgresearchgate.net

Table 1: Examples of Regioselective Enzymatic Ortho-Carboxylation of Phenolic Compounds This table illustrates the broad substrate scope of benzoic acid decarboxylases in catalyzing the ortho-carboxylation of various phenols using bicarbonate as the carboxylating agent. Data sourced from studies on enzymatic carboxylation. rsc.orgresearchgate.net

| Substrate (Phenol Derivative) | Enzyme Catalyst | Product (o-Hydroxybenzoic Acid Derivative) | Conversion (%) |

| Phenol (B47542) | Salicylic acid decarboxylase (SAD_Tm) | Salicylic acid | 27% nih.gov |

| Guaiacol (B22219) (2-Methoxyphenol) | 2,3-DHBD_Ao | 2-Hydroxy-3-methoxybenzoic acid | 70% researchgate.net |

| Catechol | 2,3-DHBD_Ao | 2,3-Dihydroxybenzoic acid | >95% rsc.org |

| Resorcinol | 2,6-DHBD_Rs | 2,6-Dihydroxybenzoic acid | 65% rsc.org |

| p-Cresol | 2,3-DHBD_Ao | 2-Hydroxy-5-methylbenzoic acid | 80% researchgate.net |

Note: Conversion percentages are approximate and can vary based on specific reaction conditions.

Mechanistic studies of benzoic acid (de)carboxylases reveal that they facilitate the reversible regioselective ortho-(de)carboxylation of phenolic compounds. researchgate.net The reaction's reversible nature means these enzymes are often referred to as (de)carboxylases. researchgate.net The proposed mechanism for these enzymes, such as 2,6-dihydroxybenzoic acid decarboxylase, involves specific binding of the phenolic substrate in the enzyme's active site, which activates it for electrophilic attack by CO2 derived from bicarbonate. rsc.org

Chemo-Enzymatic Hybrid Synthetic Routes for Substituted Benzoic Acids

Chemo-enzymatic synthesis combines the strengths of chemical and enzymatic catalysis to create efficient and innovative routes to complex molecules. nih.gov This approach is particularly valuable for producing substituted benzoic acids and their derivatives by integrating chemically synthesized intermediates into biocatalytic pathways. nih.govnih.gov For instance, a synthetic precursor can be created through multi-step chemical reactions and then subjected to one or more enzymatic transformations that introduce specific functionalities, such as stereoselective hydroxylation or regioselective cyclization, under mild conditions. nih.gov

A key strategy in chemo-enzymatic synthesis involves using enzymes to perform transformations that are difficult to achieve with high selectivity using conventional chemical methods. nih.gov For example, a complex thioester, synthesized chemically, can serve as a substrate for polyketide synthase (PKS) modules, which can catalyze a cascade of stereoselective carbon chain elongations and macrolactonization in a single pot. nih.gov While direct chemo-enzymatic synthesis of 4-hydroxy-3-methoxy-5-propylbenzoic acid is not prominently documented, the principles allow for a hypothetical pathway. A synthetic precursor like 2-methoxy-6-propylphenol (B13770982) could be subjected to enzymatic carboxylation using a benzoic acid decarboxylase to regioselectively install the carboxylic acid group, demonstrating the potential of this hybrid methodology.

Directed Ortho-Metallation and Other Regioselective Functionalization Methodologies for Aromatic Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. This creates a stabilized aryl anion that can then react with various electrophiles to introduce a wide range of substituents with high precision.

The carboxylic acid group itself can act as an effective directing group in metalation reactions, providing a direct route to ortho-substituted benzoic acids without the need for protecting groups. organic-chemistry.orgrsc.org This approach is a preferable alternative to traditional methods that rely on directing groups like N,N-dialkylamides, which often require harsh conditions for subsequent hydrolysis to the desired benzoic acid. acs.orgacs.org

Studies have shown that treating an unprotected benzoic acid, such as 2-methoxybenzoic acid, with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (-78 to -90 °C) results in exclusive deprotonation at the position ortho to the carboxylate. organic-chemistry.orgrsc.orgacs.org The resulting lithiated species can be trapped with an electrophile to yield a contiguously substituted benzoic acid. rsc.org Interestingly, the regioselectivity can be reversed by changing the base system; using n-BuLi/t-BuOK directs metalation to the position ortho to the methoxy (B1213986) group. organic-chemistry.orgacs.orgbohrium.com This methodology has been successfully applied to the synthesis of natural products like lunularic acid. acs.orgbohrium.com

Table 2: Regioselective Lithiation of 2-Methoxybenzoic Acid This table summarizes the outcomes of directed ortho-metalation on a model substrate, 2-methoxybenzoic acid, under different reaction conditions, highlighting the tunability of regioselectivity. Data sourced from studies on directed lithiation. organic-chemistry.orgacs.org

| Directing Group | Base/Additive | Temperature | Position of Lithiation | Resulting Product Type |

| Carboxylate (-COO⁻Li⁺) | s-BuLi / TMEDA | -78 °C | C3 (ortho to -COOH) | 3-Substituted-2-methoxybenzoic acid |

| Methoxy (-OCH₃) | n-BuLi / t-BuOK | -78 °C | C6 (ortho to -OCH₃) | 6-Substituted-2-methoxybenzoic acid |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogues of a lead compound is a cornerstone of medicinal chemistry, enabling the systematic exploration of its structure-activity relationship (SAR). For a molecule like this compound, derivatization would involve chemically modifying the hydroxyl, methoxy, propyl, and carboxylic acid functional groups to probe their individual contributions to biological activity.

SAR studies aim to identify which molecular features are essential for activity and to optimize properties like potency, selectivity, and metabolic stability. acs.orgnih.gov For benzoic acid derivatives, common modifications include:

Carboxylic Acid Group: Esterification, amidation, or replacement with bioisosteres like tetrazoles can reveal the importance of the acidic proton and the carbonyl group for target binding. acs.org

Aromatic Ring Substituents: The hydroxyl and methoxy groups can be converted to ethers or esters, or replaced with other groups (e.g., halogens, alkyls) to assess the impact of hydrogen bonding capability, steric bulk, and electronic properties. nih.gov For example, replacing an aromatic system with a heterocyclic ring can greatly reduce activity in some cases, indicating the importance of the phenyl core. acs.org

Alkyl Chain: The length and branching of the propyl group can be varied to probe the size and shape of a hydrophobic binding pocket.

These systematic modifications generate a library of analogues whose biological activities are then compared to the parent compound. The resulting data helps build a comprehensive SAR model, guiding the design of more potent and selective agents. acs.orgnih.gov For example, studies on other complex molecules have shown that even subtle changes, such as the position of a fluoro substituent on a benzene (B151609) ring, can dramatically alter inhibitory activity. nih.gov

Table 3: Illustrative SAR Strategies for a Generic Substituted Benzoic Acid This table provides hypothetical examples of derivatization strategies that could be applied to a benzoic acid scaffold to probe structure-activity relationships, based on common practices in medicinal chemistry. acs.orgnih.gov

| Original Functional Group | Modification Strategy | Rationale for Modification | Potential Impact on Activity |

| Carboxylic Acid (-COOH) | Convert to Methyl Ester (-COOCH₃) | Remove acidic proton, increase lipophilicity | Determine if acidity is crucial for binding |

| Carboxylic Acid (-COOH) | Convert to Amide (-CONH₂) | Alter hydrogen bonding capacity | Probe interaction with receptor's amide-binding sites |

| Phenolic Hydroxyl (-OH) | Convert to Methyl Ether (-OCH₃) | Remove hydrogen bond donor capability | Assess the role of the hydroxyl as a hydrogen bond donor |

| Alkyl Chain (-CH₂CH₂CH₃) | Shorten to Ethyl (-CH₂CH₃) | Reduce steric bulk and lipophilicity | Investigate size constraints of the binding pocket |

| Alkyl Chain (-CH₂CH₂CH₃) | Branch to Isopropyl (-CH(CH₃)₂) | Increase steric bulk | Probe the shape of the binding pocket |

Synthesis of Halogenated Derivatives, e.g., 3,5-Dichloro-2-hydroxy-4-methoxy-6-n-propylbenzoic acid (Differanisole A)acs.org

The synthesis would likely start from a suitable precursor, such as a guaiacol or vanillic acid derivative, and involve electrophilic aromatic substitution. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the propyl and carboxyl groups can also influence the position of substitution.

Common chlorinating agents used for phenols and their derivatives include sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) often in the presence of a Lewis acid catalyst. google.com The chlorination of guaiacol, a related compound, with aqueous chlorine solution has been shown to yield a mixture of mono-, di-, and trichlorinated products. jst.go.jp This suggests that direct chlorination of this compound would likely lead to chlorination at the positions ortho and para to the activating hydroxyl group. Given the structure of the target compound, where chlorine atoms are at positions 3 and 5 relative to the carboxyl group, a multi-step synthesis might be necessary to achieve the desired regioselectivity.

A plausible synthetic approach could involve the chlorination of a precursor molecule where the substitution pattern is more readily controlled. For instance, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid is achieved through the high-pressure carboxylation of 2,5-dichlorophenol (B122974) (Kolbe-Schmitt reaction). google.com A similar strategy, starting from a chlorinated and propylated phenol, could be envisioned.

Table 1: Plausible Synthetic Strategies for Halogenated Derivatives

| Precursor Compound | Reagent(s) | Potential Product(s) | Reference(s) |

| This compound | Cl₂ or SO₂Cl₂ | Mixture of chlorinated isomers | jst.go.jp |

| Guaiacol (as a model compound) | Aqueous chlorine solution | 5-Chloroguaiacol, 4,5-Dichloroguaiacol, Trichloroguaiacol | jst.go.jp |

| 2,5-Dichlorophenol (as a model precursor) | CO₂, high pressure (Kolbe-Schmitt) | 3,6-Dichloro-2-hydroxybenzoic acid | google.com |

| p-Methylbenzoic acid (as a model precursor) | Thionyl chloride, t-BuOH, then Cl₂/AlCl₃ | tert-Butyl 3,5-dichloro-4-methylbenzoate | google.com |

Esterification and Amidation Routes for Functional Group Diversificationorganic-chemistry.org

The carboxylic acid group of this compound is a prime site for chemical modification through esterification and amidation reactions. These transformations yield derivatives with altered solubility, stability, and biological interaction profiles.

Esterification:

The conversion of the carboxylic acid to an ester can be accomplished through various methods. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sterically hindered benzoic acids, more potent methods may be required. One such method involves the use of trifluoroacetic anhydride. acs.org Other efficient catalysts for the esterification of carboxylic acids include silica (B1680970) chloride and graphene oxide. organic-chemistry.org Another approach suitable for hindered acids is the use of triethyloxonium (B8711484) fluoroborate. acs.org A process for preparing benzoic acid esters with high selectivity and yield involves a stepwise increase in temperature in the presence of a metal-containing catalyst. google.com

Amidation:

Amide synthesis from carboxylic acids typically requires the activation of the carboxyl group. Common methods include conversion to an acyl chloride followed by reaction with an amine. Alternatively, coupling reagents can be used for a one-pot synthesis. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) are used for the synthesis of phenol amides from hydroxycinnamic acids. mdpi.com

Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, affording amides in good yields. nih.gov Boric acid also serves as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines, a method that preserves the integrity of stereogenic centers. orgsyn.org For the synthesis of N-hydroxybenzoylimidazoles, hydroxybenzoyl chlorides can be reacted with an excess of imidazole (B134444) in an aprotic solvent. researchgate.net Another strategy involves the enzymatic activation of the hydroxybenzoic acid with coenzyme A (CoA), followed by condensation with an amine, a method used in the biosynthesis of hydroxybenzoic acid-amine conjugates in engineered E. coli. jmb.or.kr

Table 2: Methods for Esterification and Amidation of Benzoic Acid Derivatives

| Reaction Type | Reagent/Catalyst | Substrates | Key Features | Reference(s) |

| Esterification | Trifluoroacetic anhydride | Hindered carboxylic acids and phenols | Effective for sterically hindered substrates | acs.org |

| Esterification | Silica chloride, Graphene oxide | Aliphatic and aromatic acids and alcohols | Efficient and reusable heterogeneous catalysts | organic-chemistry.org |

| Esterification | Metal-containing catalyst | Benzoic acid and C6-C12 alcohols | High selectivity and yield with stepwise temperature increase | google.com |

| Amidation | TiCl₄ | Carboxylic acids and amines | General procedure, moderate to excellent yields | nih.gov |

| Amidation | Boric Acid | Carboxylic acids and amines | Green, inexpensive, preserves stereochemistry | orgsyn.org |

| Amidation | DCC | Hydroxycinnamic acids and amines | Synthesis of natural phenol amides | mdpi.com |

| Amidation | CoA activation (enzymatic) | Hydroxybenzoic acids and amines | Biosynthetic route in engineered microorganisms | jmb.or.kr |

Iv. Structural Chemistry and Spectroscopic Characterization Beyond Basic Identification

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy is indispensable for confirming the substitution pattern of the benzene (B151609) ring and understanding the compound's behavior under ionization. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a comprehensive picture of the molecule's structure and fragmentation.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For 4-Hydroxy-3-methoxy-5-propylbenzoic acid, a combination of ¹H-NMR, ¹³C-NMR, and Heteronuclear Multiple Bond Correlation (HMBC) experiments would unequivocally confirm the 1,3,4,5-substitution pattern on the aromatic ring.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Based on analyses of structurally similar compounds like vanillic acid and 4-propylbenzoic acid, the expected signals for this compound can be predicted. phcogj.com The aromatic region would characteristically show two distinct singlets, confirming the isolated positions of the two aromatic protons (H-2 and H-6). The propyl group would exhibit a triplet for the terminal methyl protons, a multiplet (likely a sextet) for the central methylene (B1212753) protons, and another triplet for the methylene protons attached to the ring. A sharp singlet would correspond to the methoxy (B1213986) group's protons. The acidic protons of the hydroxyl and carboxyl groups would appear as broad singlets, which are often exchangeable with deuterium (B1214612) oxide (D₂O).

Predicted ¹H-NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H (Carboxyl) | >10.0 | broad singlet |

| H (Hydroxyl) | ~5.0-6.0 | broad singlet |

| H-2 / H-6 (Aromatic) | ~7.5 | singlet |

| H-2 / H-6 (Aromatic) | ~7.4 | singlet |

| H (Methoxy, -OCH₃) | ~3.9 | singlet |

| H (Propyl, -CH₂-Ar) | ~2.6 | triplet |

| H (Propyl, -CH₂-CH₃) | ~1.6 | sextet |

| H (Propyl, -CH₃) | ~0.9 | triplet |

Note: Predicted values are based on data from analogous compounds.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number and type of carbon atoms. The spectrum for this compound would show distinct signals for the carboxyl carbon, the six aromatic carbons (with quaternary carbons having lower intensity), the methoxy carbon, and the three carbons of the propyl chain. The chemical shifts provide evidence for the substitution pattern, as the carbons attached to the oxygen atoms (C-3, C-4) and the carboxyl group (C-1) would be significantly downfield. spectrabase.comresearchgate.net

Predicted ¹³C-NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~170 |

| C-4 (Ar-OH) | ~150 |

| C-3 (Ar-OCH₃) | ~147 |

| C-1 (Ar-COOH) | ~122 |

| C-5 (Ar-Propyl) | ~124 |

| C-2 / C-6 (Ar-H) | ~115-125 |

| C (Methoxy, -OCH₃) | ~56 |

| C (Propyl, -CH₂-Ar) | ~38 |

| C (Propyl, -CH₂-CH₃) | ~24 |

| C (Propyl, -CH₃) | ~14 |

Note: Predicted values are based on data from analogous compounds.

HMBC Spectroscopy: Two-dimensional HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons. This technique would be crucial for confirming the substituent positions. For instance, correlations would be expected between the methoxy protons (at C-3) and the aromatic carbon at C-3, and between the methylene protons of the propyl group (at C-5) and the aromatic carbon at C-5, solidifying the structural assignment. phcogj.com

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. When coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) and tandem mass spectrometry (MS/MS) using techniques like Electrospray Ionization (ESI), it becomes a powerful method for analyzing complex mixtures and profiling metabolites. nist.govwikipedia.org

Molecular Fragmentation Analysis: In the mass spectrum, this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for aromatic carboxylic acids include the loss of a water molecule ([M-18]⁺), a hydroxyl radical ([M-17]⁺), and the entire carboxyl group ([M-45]⁺). miamioh.edu Other significant fragments would arise from the cleavage of the substituents, such as the loss of a methyl radical from the methoxy group ([M-15]⁺) and cleavage within the propyl chain. researchgate.net

Expected Key Fragments in Mass Spectrometry

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of ·CH₃ from methoxy group |

| [M-18]⁺ | Loss of H₂O from carboxyl and hydroxyl groups |

| [M-29]⁺ | Loss of ·C₂H₅ from propyl group |

| [M-45]⁺ | Loss of ·COOH radical |

Note: M represents the molecular weight of the parent compound.

X-ray Crystallography for Solid-State Molecular Architecture

The presence of hydroxyl, methoxy, and carboxyl groups in Differanisole A (this compound) allows for the formation of hydrogen bonds. An intramolecular hydrogen bond may occur between the hydrogen of the phenolic hydroxyl group (at C4) and the oxygen atom of the adjacent methoxy group (at C3). oup.comrsc.org This type of interaction can influence the planarity and conformation of the molecule by creating a stable six-membered ring-like structure. nih.govmdpi.com The existence and geometry of such a bond, including the precise O-H···O distance and angle, would be accurately determined through X-ray diffraction analysis. nih.gov

In the solid state, molecules of this compound are expected to assemble into a highly ordered supramolecular structure. A common and robust motif for carboxylic acids is the formation of centrosymmetric dimers, where two molecules are linked by a pair of strong hydrogen bonds between their carboxyl groups. acs.orgresearchgate.net

V. Mechanistic Biological Investigations and Molecular Interactions

Cellular Differentiation Modulation by Substituted Benzoic Acid Derivatives

Substituted benzoic acid derivatives have been shown to influence cellular differentiation, a fundamental process in development and disease. nih.gov These compounds can trigger cascades of molecular events that lead to changes in cell morphology, gene expression, and function.

Differanisole A, a compound structurally related to 4-hydroxy-3-methoxy-5-propylbenzoic acid, serves as a potent inducer of differentiation in murine erythroleukemia (MEL) cells. core.ac.uk These cells are a well-established model for studying erythroid differentiation, as they can be stimulated to produce hemoglobin and undergo terminal differentiation. nih.gov The induction of differentiation in MEL cells is a multi-step process that involves a precommitment stage, accumulation of factors related to commitment, and finally, the expression of differentiated characteristics. nih.gov

The process is often associated with cell cycle arrest in the G1 phase, which may be linked to the downregulation of p53 protein synthesis. nih.gov Furthermore, the expression of the differentiated phenotype is marked by an increase in the transcription of globin genes, a process that is likely preceded by complex changes in the chromatin structure around these genes. nih.gov Studies with Differanisole A have shown that it can induce the accumulation of the stalk-specific protein wst34 in Dictyostelium discoideum, indicating a conserved mechanism of action across different species. core.ac.uk This suggests that the chemical structure shared by Differanisole A and related compounds plays a crucial role in initiating cell differentiation. core.ac.uk

Table 1: Effects of Inducers on Murine Erythroleukemia Cell Differentiation

| Inducer | Effect on Differentiation | Key Molecular Events |

| Differanisole A | Induces differentiation | Similar mechanism to other inducers, affecting gene expression and protein synthesis. core.ac.uk |

| Vitamin D3 | Induces differentiation | Elevates hemoglobin content, increases benzidine-positive cells and acetylcholine (B1216132) esterase activity. nih.gov |

| DMSO | Induces differentiation | Serves as a classic chemical inducer for comparison. nih.gov |

Protein-Ligand Binding Studies with Model Proteins

The interaction of phenolic acids with proteins is a key determinant of their bioavailability, transport, and ultimately, their biological activity. nih.gov Human Serum Albumin (HSA), the most abundant protein in blood plasma, is a primary carrier for a wide variety of endogenous and exogenous molecules, including phenolic compounds. nih.govresearchgate.net Understanding the binding mechanisms of these compounds to HSA provides valuable insights into their pharmacokinetic profiles. nih.gov

The binding of phenolic acids to HSA can be investigated using techniques like fluorescence spectroscopy. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding of a ligand. This quenching can occur through two primary mechanisms: static and dynamic quenching. researchgate.net

Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore (protein) and the quencher (ligand). researchgate.net This type of quenching is typically characterized by a decrease in the quenching constant with increasing temperature. nih.gov

Dynamic quenching results from collisional encounters between the excited-state fluorophore and the quencher. researchgate.net In this case, the quenching constant increases with rising temperature. researchgate.net

Studies on various phenolic acids have revealed that their interaction with HSA is often dominated by a static quenching mechanism, indicating the formation of a stable complex. nih.govacs.org For instance, the binding of hispidin (B607954) to HSA was shown to occur via a static mechanism, with the bimolecular quenching rate constants being significantly higher than the maximum value for dynamic quenching. nih.gov The binding affinity, represented by the binding constant (Ka), can also be determined from these studies. For example, the binding constants for rosmarinic acid and ferulic acid with HSA were calculated to be 4.29 × 10⁴ M⁻¹ and 2.23 × 10⁴ M⁻¹, respectively, at 298 K. nih.gov

The stability of the protein-ligand complex is governed by a variety of non-covalent intermolecular forces. fiveable.medrugdesign.org These include:

Hydrogen Bonds: These are formed between electronegative atoms and hydrogen atoms bonded to other electronegative atoms, providing directionality and specificity to the interaction. fiveable.meyoutube.com

Van der Waals Interactions: These are weak, short-range forces that arise from temporary fluctuations in electron distribution. Although individually weak, their cumulative effect can significantly contribute to binding affinity, especially in hydrophobic pockets. fiveable.medrugdesign.org

Hydrophobic Interactions: These are a major driving force for the binding of nonpolar molecules in aqueous environments, driven by the desire to minimize the disruption of the water structure. drugdesign.org

Electrostatic Interactions: These occur between charged or polar groups on the protein and the ligand. drugdesign.org

Table 2: Intermolecular Forces in Protein-Ligand Binding

| Intermolecular Force | Description | Role in Binding |

| Hydrogen Bonds | Interaction between an electronegative atom and a hydrogen atom bonded to another electronegative atom. fiveable.me | Provides specificity and directionality. fiveable.me |

| Van der Waals Interactions | Weak, short-range forces between induced dipoles. fiveable.me | Contribute to overall stability, especially in hydrophobic pockets. drugdesign.org |

| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution. drugdesign.org | Major driving force for binding of nonpolar ligands. drugdesign.org |

| Electrostatic Interactions | Forces between charged or polar molecules. drugdesign.org | Contribute to ligand recognition and orientation. fiveable.me |

Investigations into Biochemical Pathway Modulation by Related Compounds

Phenolic compounds are known to exert their biological effects by modulating various biochemical pathways. mdpi.com These interactions can influence a wide range of cellular processes, from energy metabolism to protein homeostasis.

Skeletal muscle health is critically dependent on the balance between protein synthesis and degradation. researchgate.net Conditions that promote muscle atrophy, such as chronic diseases and aging, are often associated with increased inflammation, oxidative stress, and mitochondrial dysfunction, which in turn modulate signaling pathways that regulate muscle homeostasis. nih.gov

Polyphenols have emerged as promising agents that can counteract muscle atrophy by influencing these pathways. nih.gov They have been shown to possess potent antioxidant and anti-inflammatory properties. nih.gov Mechanistically, polyphenols can modulate key signaling pathways involved in protein metabolism, such as the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways. mdpi.com For example, some polyphenolic compounds can activate AMPK, which in turn can suppress mTOR signaling, a key regulator of protein synthesis. mdpi.com This modulation can help to reduce protein catabolism and promote muscle health. nih.gov Furthermore, the antioxidant properties of these compounds can help to mitigate the oxidative stress that contributes to muscle damage. mdpi.com The interaction of phenolic compounds with these pathways highlights their potential to influence muscle function and metabolism. nih.gov

Antioxidant Activity Mechanisms of Related Phenolic Acids and Their Derivatives

Phenolic compounds, including derivatives of hydroxybenzoic acid, exert their antioxidant effects primarily by neutralizing free radicals. nih.gov The core of this capability lies in the phenolic hydroxyl group, which can donate a hydrogen atom to a radical, thereby stabilizing it. nih.gov The efficiency of a phenolic antioxidant is influenced by the number and position of these hydroxyl groups, as well as other substituents on the aromatic ring. nih.govfrontiersin.org The primary mechanisms of antioxidant action for phenolic acids are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key parameter in this process; a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. mdpi.com

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion. This is often followed by proton transfer.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The phenolic acid first deprotonates to form a phenoxide anion (ArO-), which then donates an electron to the free radical.

Computational studies on vanillic acid , a compound structurally related to this compound, reveal that its phenolic O-H bond is labile, which facilitates the generation of a free radical to exert antioxidant effects. worldscientific.compeeref.com However, the relatively high bond dissociation energy of vanillic acid suggests its efficacy might be lower than that of other phenolic compounds like gallic acid. scilit.comresearchgate.net The antioxidant activity can be significantly enhanced by the introduction of electron-donating groups to the structure. worldscientific.comscilit.comresearchgate.net

For syringic acid , which features two methoxy (B1213986) groups flanking the hydroxyl group, these substituents enhance the stability of the resulting phenoxy radical. frontiersin.org Its antioxidant capacity is attributed to both its ability to donate protons and the delocalized π-electrons of its benzene (B151609) ring, which enable electron transfer while maintaining structural stability. frontiersin.org The presence of two methoxy groups at positions 3 and 5 is considered a key factor for its high antioxidant potential. researchgate.net

Generally, hydroxycinnamic acid derivatives (e.g., caffeic acid, ferulic acid) are reported to be more potent antioxidants than hydroxybenzoic acid derivatives (e.g., vanillic acid, syringic acid). researchgate.net This is because the CH=CH-COOH group in cinnamic acids provides greater stabilization for the resulting radical compared to the COOH group in benzoic acids. researchgate.net

| Mechanism | Description | Key Factors | Relevant Compounds |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. | Bond Dissociation Enthalpy (BDE) of the O-H bond. | Vanillic Acid, Syringic Acid. mdpi.comworldscientific.com |

| Single Electron Transfer (SET) | Donation of a single electron to a free radical, forming a radical cation. | Ionization potential of the antioxidant. | General Phenolic Acids. nih.gov |

| Sequential Proton Loss Electron Transfer (SPLET) | Initial deprotonation of the phenol (B47542) followed by electron transfer from the resulting anion. | Acidity (pKa) of the phenol; solvent polarity. | Syringic Acid. frontiersin.org |

Molecular Docking and Computational Studies of Compound-Target Interactions

Molecular docking and other computational methods are instrumental in predicting how phenolic compounds interact with biological targets at the molecular level. nih.gov These in silico techniques help to identify potential binding sites and elucidate the mechanisms of action by analyzing binding affinities and intermolecular interactions, such as hydrogen bonds and van der Waals forces. acs.orgnih.gov A more negative docking score, typically measured in kcal/mol, indicates a more favorable and stable binding interaction between the ligand and the target protein. nih.gov

Prediction of Binding Modes and Interaction Sites for Related Phenolic Acids with Biomolecules

Computational studies have been performed on various phenolic acids structurally related to this compound to predict their interactions with key biological macromolecules.

Syringic Acid: Molecular docking simulations have shown that syringic acid can bind effectively to several proteins involved in the inflammatory cascade. For example, it is predicted to form six hydrogen bonds with Tumor Necrosis Factor-α (TNF-α) with a binding energy of -7.132 kcal/mol. nih.gov It also shows strong interaction with Nuclear Factor Kappa β (NFKβ), forming two hydrogen bonds with a binding energy of -6.892 kcal/mol. nih.gov Further studies predicted that syringic acid derivatives can interact with amino acid residues like SER1080, PHE798, and ARG912 within the binding site of xanthine (B1682287) oxidase, an enzyme implicated in gout. researchgate.net

Vanillic Acid: The binding of vanillic acid to human serum albumin (HSA), a major transport protein in the blood, has been investigated. nih.gov These studies revealed that the interaction is spontaneous and that the binding is primarily driven by hydrogen bonds and Van der Waals forces. nih.gov In another study, amides derived from vanillic acid were docked against the fungal enzyme 14α-demethylase to explore their potential antifungal mechanism. nih.gov

Other Phenolic Acids: Docking studies on other phenolic acids have provided insights into their potential as enzyme inhibitors. Chlorogenic acid and rosmarinic acid showed high binding affinities for TNF-α convertase, with binding energies of -6.90 kcal/mol and -6.82 kcal/mol, respectively. nih.govacs.org The interactions were stabilized by hydrogen bonds with specific amino acid residues like Glu406, Gly346, His405, and Tyr433. nih.govacs.org

These computational predictions provide a valuable framework for understanding the molecular basis of the biological activities of phenolic acids and guide the development of new therapeutic agents. researchgate.netresearchgate.net

| Phenolic Acid | Target Biomolecule | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Interactions | Reference |

|---|---|---|---|---|

| Syringic Acid | Tumor Necrosis Factor-α (TNF-α) | -7.132 | 6 hydrogen bonds | nih.gov |

| Syringic Acid | Nuclear Factor Kappa β (NFKβ) | -6.892 | 2 hydrogen bonds (2.62 Å, 2.71 Å) | nih.gov |

| Syringic Acid Derivatives | Xanthine Oxidase | Not specified | SER1080, PHE798, GLN1194, ARG912 | researchgate.net |

| Vanillic Acid | Human Serum Albumin (HSA) | Not specified | Hydrogen bonds and Van der Waals forces | nih.gov |

| Chlorogenic Acid | TNF-α Convertase | -6.90 | Hydrogen bonds with Glu406, Gly346, Ala439, Ile438 | nih.govacs.org |

| Rosmarinic Acid | TNF-α Convertase | -6.82 | Hydrogen bonds with His405, Tyr433, Pro437, Asn447 | nih.govacs.org |

Vi. Advanced Analytical Methodologies for Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification of Related Compounds

The development of a robust HPLC method is fundamental for the reliable separation and quantification of 4-hydroxy-3-methoxy-5-propylbenzoic acid from a mixture of structurally similar compounds, including its isomers and potential degradation products. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of phenolic acids due to its suitability for separating compounds with varying polarities.

Method development often commences with the selection of an appropriate stationary phase, typically a C18 column, which provides a hydrophobic surface for the retention of nonpolar analytes. longdom.orglongdom.org The mobile phase, a critical component in achieving separation, usually consists of a mixture of an aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). longdom.orgvu.edu.au The aqueous phase is often acidified with agents like phosphoric acid or formic acid to control the ionization of the phenolic acid, thereby influencing its retention time and peak shape. longdom.orgvu.edu.au

Gradient elution, where the composition of the mobile phase is altered during the analytical run, is frequently utilized to effectively separate compounds with a wide range of polarities that may be present in the sample matrix. longdom.org Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the analyte of interest to ensure optimal sensitivity. For instance, in the analysis of a related compound, 4-hydroxybenzoic acid, a detection wavelength of 230 nm has been utilized. longdom.org

The validation of the developed HPLC method is a crucial step to ensure its accuracy, precision, linearity, and robustness, often following guidelines from the International Council for Harmonisation (ICH). longdom.orgresearchgate.net This process involves assessing parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery.

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Hydroxybenzoic Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) | longdom.orglongdom.org |

| Mobile Phase A | 0.1% Phosphoric acid in water | longdom.orglongdom.org |

| Mobile Phase B | Acetonitrile | longdom.orglongdom.org |

| Elution | Gradient | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Detection | UV at 230 nm | longdom.org |

| Column Temperature | 30°C | longdom.org |

This table presents typical starting conditions for method development based on the analysis of structurally similar compounds.

The successful separation of isomers and other closely related derivatives of this compound is a significant challenge in HPLC method development. Co-elution of these compounds can lead to inaccurate quantification and identification. Optimization of both the mobile phase and column chemistry is paramount to achieving the necessary resolution.

The choice of organic modifier in the mobile phase can have a substantial impact on selectivity. While acetonitrile is a common choice, methanol can offer different selectivity for certain phenolic compounds. The pH of the aqueous component of the mobile phase is another critical parameter. Fine-tuning the pH can alter the ionization state of the acidic and phenolic functional groups of the analytes, thereby modifying their interaction with the stationary phase and influencing their retention.

Beyond standard C18 columns, alternative stationary phase chemistries can provide unique selectivities. For instance, a biphenyl (B1667301) stationary phase has demonstrated success in separating isomers of hydroxybenzoic acid. vu.edu.au This type of column offers different retention mechanisms, including π-π interactions, which can be advantageous for separating aromatic isomers. The use of different acidic modifiers, such as formic acid, can also influence the separation. vu.edu.au

Systematic experimentation, often guided by a Design of Experiments (DoE) approach, can efficiently explore the effects of various parameters, including the type and concentration of organic modifier and acid, gradient slope, and column temperature, to identify the optimal conditions for maximum resolution.

Coupling Chromatography with Mass Spectrometry (e.g., UHPLC/ESI/MS/MS) for Trace Analysis and Metabolite Identification

For the analysis of this compound in complex matrices at trace levels and for the identification of its metabolites, the coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is the gold standard. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC.

Electrospray ionization (ESI) is a soft ionization technique commonly used to interface LC with MS for the analysis of polar and semi-polar compounds like phenolic acids. conicet.gov.arnih.gov ESI can be operated in either positive or negative ion mode. For phenolic acids, negative ion mode is often preferred as the acidic proton is readily lost, forming a prominent [M-H]⁻ ion, which is the deprotonated molecule. nih.govnih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In a typical MS/MS experiment, the [M-H]⁻ ion is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). The specific fragmentation pattern of the parent ion can be used for unequivocal identification and confirmation of the analyte, even in the presence of co-eluting interferences. This technique is particularly powerful for identifying metabolites, as the fragmentation patterns can reveal structural modifications to the parent compound.

The development of a UHPLC/ESI/MS/MS method involves the optimization of both chromatographic and mass spectrometric parameters. Chromatographic optimization focuses on achieving sharp peaks and good separation, while MS optimization aims to maximize the signal intensity of the analyte. This includes adjusting parameters such as the capillary voltage, cone voltage, desolvation gas temperature, and flow rate. conicet.gov.ar For quantitative analysis, the method is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, providing exceptional sensitivity and selectivity. vu.edu.au

Table 2: Exemplary Mass Spectrometry Parameters for the Analysis of Related Hydroxybenzoic Acids

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.gov |

| Precursor Ion | [M-H]⁻ | nih.gov |

| Capillary Voltage | 2.0 kV | conicet.gov.ar |

| Dry Gas Flow | 8 L/min | conicet.gov.ar |

| Nebulizer Pressure | 2 bars | conicet.gov.ar |

| Capillary Temperature | 200 °C | conicet.gov.ar |

This table illustrates typical ESI-MS parameters that can be used as a starting point for the analysis of this compound and its metabolites.

Vii. Computational Chemistry and in Silico Modeling

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformation and Reactivity Predictions

The three-dimensional structure of 4-Hydroxy-3-methoxy-5-propylbenzoic acid is fundamental to its chemical reactivity and biological interactions. Quantum mechanical (QM) and molecular mechanics (MM) calculations are powerful computational techniques used to predict the most stable conformations (spatial arrangements of atoms) of a molecule and to estimate the energy barriers for various chemical reactions.

Conformational Analysis:

The flexibility of this compound arises primarily from the rotation around the single bonds connecting the propyl and carboxylic acid groups to the benzene (B151609) ring. MM methods, which use classical physics-based force fields, can efficiently explore the potential energy surface of the molecule to identify low-energy conformations. More accurate QM methods can then be used to refine the geometries and energies of these conformers.

Reactivity Predictions:

QM calculations can provide valuable information about the reactivity of this compound. By calculating the distribution of electron density, it is possible to identify sites that are susceptible to electrophilic or nucleophilic attack. For instance, the oxygen atoms of the hydroxyl and carboxylic acid groups are expected to be electron-rich and thus potential sites for electrophilic attack. Conversely, the carbon atoms of the benzene ring, particularly those activated by the electron-donating hydroxyl and methoxy (B1213986) groups, could be targets for electrophiles.

Furthermore, QM methods can be used to model reaction pathways and calculate activation energies. For example, the deprotonation of the carboxylic acid and phenolic hydroxyl groups can be studied to predict the pKa values of the molecule. The energy required to break the O-H bond in the phenolic hydroxyl group is a key parameter in predicting the antioxidant activity of phenolic compounds, a process that can be modeled using QM calculations.

Density Functional Theory (DFT) Analysis of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a class of QM methods that has become particularly popular for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations can provide a wealth of information about the distribution of electrons in this compound, which is crucial for understanding its reactivity and spectroscopic properties.

Electronic Properties:

A key aspect of DFT analysis is the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. For phenolic compounds like this compound, the HOMO is typically localized on the benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, reflecting the electron-donating nature of these substituents.

Reactivity Descriptors:

Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index can be used to predict how a molecule will behave in reactions involving charge transfer.

Molecular Electrostatic Potential (MEP):

Another valuable tool derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP of this compound, the regions around the oxygen atoms of the hydroxyl and carboxylic acid groups would be expected to show a negative potential (typically colored red or yellow), indicating their suitability for interacting with electrophiles or forming hydrogen bonds. The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (typically colored blue), highlighting its role as a hydrogen bond donor.

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Relatively high, indicating good electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Relatively low, but higher than in compounds with strong electron-withdrawing groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicator of chemical reactivity. | Moderate, suggesting a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecular surface. | Negative potential around oxygen atoms; positive potential around the phenolic hydrogen. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that influence a particular biological effect, QSAR models can be used to predict the activity of new, untested compounds.

For this compound, QSAR models could be developed to predict a range of biological activities, such as antioxidant, antimicrobial, or anti-inflammatory effects, based on its structural properties. These properties, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecule.

Molecular Descriptors:

A wide variety of molecular descriptors can be used in QSAR modeling, including:

Physicochemical descriptors: such as logP (a measure of lipophilicity), molecular weight, and molar refractivity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Geometrical descriptors: which are derived from the 3D structure of the molecule, such as surface area and volume.

Electronic descriptors: such as dipole moment and the HOMO and LUMO energies calculated by QM methods.

QSAR Model Development:

To build a QSAR model, a dataset of compounds with known biological activities is required. The molecular descriptors for these compounds are calculated, and statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a correlation between the descriptors and the activity.

| Biological Activity | Key Molecular Descriptors | Predicted Influence of the Propyl Group |

|---|---|---|

| Antioxidant | O-H Bond Dissociation Enthalpy, Ionization Potential, HOMO Energy | The electron-donating nature of the propyl group may slightly lower the O-H bond dissociation enthalpy, potentially enhancing antioxidant activity. |

| Antimicrobial | Lipophilicity (logP), Molecular Shape, Electronic Properties | Increases lipophilicity, which may enhance the ability to cross cell membranes and improve antimicrobial activity up to a certain point. |

| Anti-inflammatory | Electronic Descriptors, Shape and Size Descriptors | Changes in molecular shape and electronic distribution due to the propyl group could modulate interactions with inflammatory targets. |

Viii. Future Research Directions and Emerging Applications in Chemical Research

Design and Synthesis of Novel Chemical Probes Utilizing the 4-Hydroxy-3-methoxy-5-propylbenzoic Acid Scaffold

The development of chemical probes is crucial for understanding complex biological processes. These small molecules are designed to interact with specific biomolecules, enabling the visualization and study of their functions in living systems. The this compound scaffold possesses key features that make it a promising candidate for the design of novel chemical probes.

The phenolic hydroxyl and carboxylic acid groups can serve as versatile handles for the covalent attachment of fluorophores, affinity tags, or reactive groups. For instance, the scaffold could be derivatized to create fluorescent probes for detecting specific enzymes or metal ions. The inherent properties of the scaffold, such as its potential to participate in hydrogen bonding and hydrophobic interactions, could contribute to the binding affinity and selectivity of the resulting probes.

While direct research on this specific scaffold is limited, studies on similar structures provide a blueprint for future work. For example, various hemicyanine-based fluorescent probes have been developed for biomedical applications, showcasing how a core scaffold can be modified to create a range of functional probes. rsc.org The design strategy often involves linking the scaffold to a recognition element for a specific target and a signal-reporting unit. Future research could focus on synthesizing a library of derivatives of this compound and screening them for desirable properties as chemical probes.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development

| Functional Group | Potential Modification | Application |

| Phenolic Hydroxyl | Etherification with a fluorophore-containing alkyl halide | Fluorescent labeling of biomolecules |

| Carboxylic Acid | Amidation with an amine-functionalized reporter group | Development of probes for bio-conjugation |

| Aromatic Ring | Introduction of additional functional groups (e.g., nitro, amino) | Tuning of electronic and photophysical properties |

Exploration of the Compound as a Building Block in Advanced Material Science Research (e.g., Polymers, Nanomaterials)

The presence of both a hydroxyl and a carboxylic acid group makes this compound a suitable monomer for polymerization reactions. These functional groups can participate in step-growth polymerization to form polyesters or polyamides with unique properties. The rigid aromatic core would impart thermal stability and mechanical strength to the resulting polymers, while the propyl and methoxy (B1213986) groups could influence their solubility and processing characteristics. For instance, research on the synthesis of bio-based polybenzoxazoles from 3-amino-4-hydroxybenzoic acid has demonstrated the potential of such monomers to create high-performance polymers. researchgate.net

In the realm of nanomaterials, this compound could be used to functionalize the surface of nanoparticles, imparting specific properties or enabling their use in targeted applications. For example, a study on the encapsulation of the related compound, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), into layered double hydroxide (B78521) nanoparticles has been explored for the controlled release of flavor molecules. bohrium.com This suggests that this compound could similarly be incorporated into nanocarriers for various delivery systems. Furthermore, benzoic acid-functionalized α-Fe2O3 nanoparticles have been synthesized and characterized, indicating the utility of benzoic acid derivatives in modifying the surface of inorganic nanomaterials. samipubco.com

Future research could involve the synthesis and characterization of polymers derived from this compound, as well as the preparation and evaluation of nanomaterials functionalized with this compound.

Table 2: Potential Applications in Material Science

| Material Type | Potential Role of this compound | Potential Properties/Applications |

| Polyesters/Polyamides | Monomer | High thermal stability, specific solubility |

| Functionalized Nanoparticles | Surface modifying agent | Controlled release, targeted delivery |

| Liquid Crystals | Component of mesogenic units | Display technologies, optical sensors |

Investigation of Unexplored Enzymatic Pathways and Biotransformations for Novel Derivative Synthesis

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical synthesis for the modification of natural products and their derivatives. The structure of this compound makes it a potential substrate for various enzymes, such as oxidoreductases, transferases, and hydrolases. These enzymes could be employed to introduce new functional groups or modify existing ones, leading to the synthesis of a diverse range of novel derivatives with potentially enhanced or new biological activities.

For instance, studies on the derivatives of the related vanillic acid have shown that modifications to the core structure can lead to compounds with significant urease inhibition activity. rjptonline.org This highlights the potential of enzymatic or synthetic modifications to generate new bioactive molecules. The microbial metabolism of related phenolic compounds also suggests that various microorganisms could be screened for their ability to biotransform this compound into valuable products.

Future research in this area could involve:

Screening of commercially available enzymes and microbial strains for their ability to modify the compound.

Identification and characterization of the resulting novel derivatives.

Exploration of the biological activities of the newly synthesized compounds.

Deeper Mechanistic Insights into Cellular and Molecular Interactions beyond Current Understanding

Understanding the interactions of small molecules with cellular components is fundamental to drug discovery and chemical biology. While there is a lack of specific research on the cellular and molecular interactions of this compound, studies on closely related compounds provide a foundation for future investigations.

For example, a study on 4-hydroxy-3-methoxybenzoic acid methyl ester, a derivative of curcumin, revealed that it targets the Akt/NFκB cell survival signaling pathway in prostate cancer cells. nih.gov This suggests that this compound and its derivatives could also modulate key signaling pathways involved in cell proliferation and survival. Another study investigated the binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin (HSA), a crucial protein for the transport of molecules in the blood. nih.govnih.gov The findings indicated that these compounds interact with HSA, which could influence their bioavailability and distribution in the body. nih.govnih.gov

Future research should aim to elucidate the specific cellular targets and molecular mechanisms of action of this compound. This could involve a range of in vitro and in cellulo assays, including:

Binding Assays: To identify proteins that interact with the compound.

Enzyme Inhibition Assays: To determine if the compound can modulate the activity of specific enzymes.

Gene Expression Profiling: To understand how the compound affects cellular pathways at the transcriptional level.

Cell-Based Assays: To investigate the effects of the compound on cell viability, proliferation, and other cellular processes.

Table 3: Comparison of Cellular Interactions of Related Compounds

| Compound | Cellular Target/Interaction | Observed Effect | Reference |

| 4-hydroxy-3-methoxybenzoic acid methyl ester | Akt/NFκB signaling pathway | Inhibition of proliferation and induction of apoptosis in prostate cancer cells | nih.gov |

| 4-hydroxybenzoic acid | Human Serum Albumin (HSA) | Binding to HSA, potential influence on bioavailability | nih.govnih.gov |

| 4-hydroxy-3-methoxybenzoic acid (Vanillic Acid) | Human Serum Albumin (HSA) | Binding to HSA, decreased viability of leukemia cells | nih.govnih.gov |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile chemical entity with applications spanning from fundamental chemical biology to advanced materials science.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 4-Hydroxy-3-methoxy-5-propylbenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR to confirm substitution patterns and functional groups. Compare chemical shifts with structurally similar benzoic acid derivatives (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) .

- FT-IR Spectroscopy : Identify hydroxyl (-OH), methoxy (-OCH3), and carboxylic acid (-COOH) groups via characteristic absorption bands (e.g., ~2500-3300 cm⁻¹ for -OH stretch) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at λ = 254–280 nm, optimized for aromatic systems .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Friedel-Crafts Alkylation : Introduce the propyl group to a methoxy-substituted phenolic precursor. Optimize yields by screening Lewis acid catalysts (e.g., AlCl3 vs. FeCl3) and controlling reaction temperatures (e.g., 0–5°C for regioselectivity) .

- Oxidation of Side Chains : Convert propanol intermediates to carboxylic acids using KMnO4 or CrO3 under acidic conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What storage conditions ensure compound stability?

- Methodological Answer :

- Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and incompatible materials (strong acids/alkalis, oxidizing agents) .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can degradation pathways be elucidated under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Use LC-MS to identify degradation products (e.g., demethylation or decarboxylation derivatives) .